molecular formula C8H11BO5 B13454822 4-Hydroxy-3,5-dimethoxyphenylboronic acid

4-Hydroxy-3,5-dimethoxyphenylboronic acid

Cat. No.: B13454822
M. Wt: 197.98 g/mol
InChI Key: JUOJURYQNDQDEY-UHFFFAOYSA-N
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Description

(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with hydroxy and methoxy groups. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxy-3,5-dimethoxyphenyl)boronic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of (4-hydroxy-3,5-dimethoxyphenyl)boronic acid can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Phenols and Quinones: Formed in oxidation reactions.

    Substituted Phenyl Compounds: Formed in substitution reactions.

Scientific Research Applications

(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-hydroxy-3,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The hydroxy and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenylboronic Acid: Similar structure but lacks the hydroxy group.

    4-Hydroxyphenylboronic Acid: Similar structure but lacks the methoxy groups.

    2,6-Dimethoxyphenylboronic Acid: Similar structure but with different substitution pattern.

Uniqueness

(4-Hydroxy-3,5-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Properties

Molecular Formula

C8H11BO5

Molecular Weight

197.98 g/mol

IUPAC Name

(4-hydroxy-3,5-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C8H11BO5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10-12H,1-2H3

InChI Key

JUOJURYQNDQDEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)O)OC)(O)O

Origin of Product

United States

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